5-Methoxy-4-(piperazin-1-yl)pyrimidine
Overview
Description
Comprehensive Analysis of "5-Methoxy-4-(piperazin-1-yl)pyrimidine"
The compound "5-Methoxy-4-(piperazin-1-yl)pyrimidine" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methoxy group attached to the pyrimidine ring, which can influence its electronic properties and interaction with biological targets. The piperazin-1-yl group attached to the pyrimidine ring suggests that the compound may exhibit properties that allow it to interact with various receptors in the central nervous system, potentially making it a candidate for pharmacological studies.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions where amines attack halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting amines with 2,4,6-trichloropyrimidine, leading to the formation of compounds with various biological activities . Although the exact synthesis of "5-Methoxy-4-(piperazin-1-yl)pyrimidine" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be crucial in determining their biological activity. For example, the crystal structure studies of novel piperazine derivatives revealed that the piperazine ring adopts a chair conformation, which is a common feature for this type of compounds . The orientation of the substituents on the pyrimidine and piperazine rings can influence the compound's ability to interact with biological targets, such as receptors.
Chemical Reactions Analysis
The reactivity of "5-Methoxy-4-(piperazin-1-yl)pyrimidine" can be inferred from related compounds. Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used in their synthesis . The presence of a methoxy group could potentially undergo demethylation under certain conditions, altering the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Methoxy-4-(piperazin-1-yl)pyrimidine" would likely be influenced by the methoxy and piperazinyl groups. These groups can affect the compound's solubility, boiling and melting points, and its stability. The methoxy group could increase the electron density on the pyrimidine ring, potentially affecting its pharmacokinetic properties. The piperazine moiety could contribute to the basicity of the compound, which is important for its interaction with biological systems .
properties
IUPAC Name |
5-methoxy-4-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMFVGRBITWGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439574 | |
Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
CAS RN |
141071-86-5 | |
Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.